N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 1396792-44-1
VCID: VC5235274
InChI: InChI=1S/C17H30N2O3/c1-17(2,3)14(20)10-12-19-16(22)15(21)18-11-9-13-7-5-4-6-8-13/h7,14,20H,4-6,8-12H2,1-3H3,(H,18,21)(H,19,22)
SMILES: CC(C)(C)C(CCNC(=O)C(=O)NCCC1=CCCCC1)O
Molecular Formula: C17H30N2O3
Molecular Weight: 310.438

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide

CAS No.: 1396792-44-1

Cat. No.: VC5235274

Molecular Formula: C17H30N2O3

Molecular Weight: 310.438

* For research use only. Not for human or veterinary use.

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide - 1396792-44-1

Specification

CAS No. 1396792-44-1
Molecular Formula C17H30N2O3
Molecular Weight 310.438
IUPAC Name N-[2-(cyclohexen-1-yl)ethyl]-N'-(3-hydroxy-4,4-dimethylpentyl)oxamide
Standard InChI InChI=1S/C17H30N2O3/c1-17(2,3)14(20)10-12-19-16(22)15(21)18-11-9-13-7-5-4-6-8-13/h7,14,20H,4-6,8-12H2,1-3H3,(H,18,21)(H,19,22)
Standard InChI Key SBJUIFTZFOROHW-UHFFFAOYSA-N
SMILES CC(C)(C)C(CCNC(=O)C(=O)NCCC1=CCCCC1)O

Introduction

Overview of the Compound

The compound "N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide" is an oxalamide derivative. Oxalamides are organic compounds containing an oxalamide group (-CONH-) linked to various substituents. This specific compound features:

  • N1 Substituent: A 2-(cyclohex-1-en-1-yl)ethyl group, indicating a cyclohexene ring attached to an ethyl chain.

  • N2 Substituent: A 3-hydroxy-4,4-dimethylpentyl group, which includes a hydroxyl group and a branched alkyl chain.

  • Core Structure: The oxalamide functional group (-CONH-) connects these two substituents.

Potential Applications

Oxalamides and their derivatives are often studied for various applications, including:

  • Pharmaceuticals: Oxalamides can act as bioactive molecules with potential therapeutic properties such as anti-inflammatory or antimicrobial effects.

  • Material Science: Some oxalamides are used in polymer synthesis or as stabilizers.

  • Chemical Intermediates: They can serve as intermediates in organic synthesis for more complex molecules.

Synthesis

The synthesis of such compounds typically involves:

  • Amidation Reaction: Combining oxalyl chloride with appropriate amines (e.g., 2-(cyclohex-1-en-1-yl)ethylamine and 3-hydroxy-4,4-dimethylpentylamine).

  • Purification: Using recrystallization or chromatography to isolate the product.

Research Directions

Further research on this compound could focus on:

  • Biological Activity: Screening for pharmacological effects such as enzyme inhibition or receptor binding.

  • Structural Analysis: Using techniques like NMR, IR spectroscopy, and X-ray crystallography to confirm its structure.

  • Computational Studies: Molecular docking or dynamics simulations to explore potential interactions with biological targets.

Data Table Example

PropertyDescription
Chemical FormulaC16H28N2O3
Functional GroupsAmide (-CONH), Hydroxyl (-OH)
Molecular Weight~296 g/mol
SolubilityLikely soluble in polar organic solvents
Potential ApplicationsPharmaceuticals, materials science

If you need further detailed analysis or experimental data about this compound, additional specialized resources or laboratory studies would be required.

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